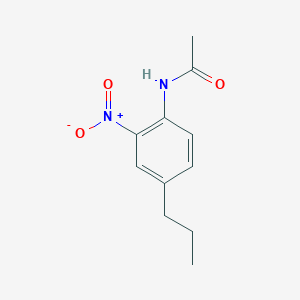

N-(2-nitro-4-propylphenyl)acetamide

Description

N-(2-nitro-4-propylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a nitro (-NO₂) group at the ortho position (C2) and a propyl (-CH₂CH₂CH₃) group at the para position (C4), with an acetamide (-NHCOCH₃) moiety attached to the nitrogen. The nitro group confers strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.

Properties

IUPAC Name |

N-(2-nitro-4-propylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-4-9-5-6-10(12-8(2)14)11(7-9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFNOCQYZBBQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371822 | |

| Record name | N-(2-nitro-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99841-36-8 | |

| Record name | N-(2-nitro-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-4-propylphenyl)acetamide typically involves the nitration of 4-propylacetanilide. The process begins with the acylation of 4-propylaniline using acetic anhydride to form 4-propylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitro-4-propylphenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Reduction: 2-amino-4-propylphenylacetamide.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Hydrolysis: 2-nitro-4-propylbenzoic acid and ammonia.

Scientific Research Applications

N-(2-nitro-4-propylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential use in drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-nitro-4-propylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Below is a detailed analysis of N-(2-nitro-4-propylphenyl)acetamide relative to structurally similar acetamide derivatives, focusing on substituent effects, pharmacological relevance, and physicochemical properties.

Substituent Electronic Effects

- Nitro vs. Amino Groups: Compared to N-(4-aminophenyl)acetamide (), where the amino (-NH₂) group is electron-donating, the nitro group in the target compound reduces electron density on the aromatic ring. This difference impacts reactivity in electrophilic substitution reactions and may influence interactions with biological targets (e.g., enzymes or receptors). Nitro groups are also associated with increased metabolic stability compared to amino groups, which are prone to oxidation or acetylation .

- Propyl vs. Trifluoromethyl/Methoxy Groups: The propyl substituent in this compound contrasts with electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives ().

Comparative Data Table

Research Implications and Gaps

- Synthetic Optimization : Introducing sulfonate or glycosyl groups (as in ’s methazolamide metabolites) could improve water solubility .

- Biological Screening : The nitro-propyl combination warrants evaluation against nitroreductase-expressing pathogens or hypoxic tumor cells, leveraging nitro group bioreduction mechanisms.

- Crystallographic Studies : Tools like the WinGX suite () could resolve its solid-state conformation, aiding in structure-activity relationship (SAR) modeling .

Biological Activity

N-(2-nitro-4-propylphenyl)acetamide, a nitro-substituted acetamide, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other bioactive molecules and is being explored for various applications, particularly in the fields of medicine and biochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures often demonstrate efficacy against a range of bacterial strains. The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of critical enzymatic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound is also being investigated for anti-inflammatory properties . In vitro assays have demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a pathway for therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit enzymes or disrupt cellular processes. Detailed studies on its interaction with biological targets are ongoing.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Activity Evaluation

In another study focused on anti-inflammatory effects, this compound was tested in a cellular model of inflammation. The findings revealed that treatment with the compound significantly decreased the levels of TNF-α and IL-6, two key pro-inflammatory cytokines.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| This compound (50 µM) | 80 ± 8 | 100 ± 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.